Ethyl 6-propylpicolinate

Description

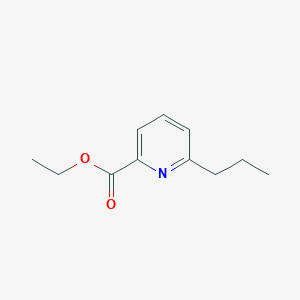

Ethyl 6-propylpicolinate is a picolinate ester derivative characterized by a propyl substituent at the 6-position of the pyridine ring. Picolinate esters are widely utilized in pharmaceutical and agrochemical research due to their versatility as intermediates in synthesizing bioactive molecules.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 6-propylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-3-6-9-7-5-8-10(12-9)11(13)14-4-2/h5,7-8H,3-4,6H2,1-2H3 |

InChI Key |

XHJZNUQGSWCCEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of ethyl 6-propylpicolinate analogs, highlighting differences in substituents, molecular weights, and applications:

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight | Solubility/Storage | Primary Use |

|---|---|---|---|---|---|---|

| Ethyl 5-cyanopicolinate | Not Provided | Cyano (5) | C9H8N2O2 | 176.17 g/mol | Not specified | Industrial research |

| Ethyl 3-amino-6-cyclopropylpicolinate | 908833-43-2 | Amino (3), Cyclopropyl (6) | C11H14N2O2 | 206.24 g/mol | Store at RT; sample solution at 25 µL, 10 mM | Biomedical research |

| Ethyl 6-isopropoxypicolinate | 1394923-18-2 | Isopropoxy (6) | C11H15NO3 | 209.25 g/mol | Not specified | Chemical synthesis |

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: Ethyl 5-cyanopicolinate’s cyano group (-CN) is strongly electron-withdrawing, likely increasing reactivity in nucleophilic substitutions compared to this compound’s electron-donating propyl group. Ethyl 6-isopropoxypicolinate’s isopropoxy group enhances polarity, likely improving aqueous solubility relative to the hydrophobic propyl substituent.

Applications: Ethyl 3-amino-6-cyclopropylpicolinate is explicitly restricted to research (non-human use), suggesting specialized roles in drug discovery. Ethyl 5-cyanopicolinate’s safety protocols emphasize industrial hygiene, indicating broader-scale handling.

Safety and Handling: Ethyl 5-cyanopicolinate requires rigorous personal protective equipment (PPE), including NIOSH/EN 166-compliant eye protection, due to undefined hazards. In contrast, ethyl 3-amino-6-cyclopropylpicolinate’s storage at room temperature implies moderate stability.

Research Findings and Trends

- Substituent Position: The 6-position substituent in picolinate esters significantly impacts bioactivity. For example, cyclopropyl groups at this position (as in ethyl 3-amino-6-cyclopropylpicolinate) are associated with enhanced binding affinity in kinase inhibitors.

- Solubility and Stability : Alkyl chains (e.g., propyl) may reduce solubility but improve lipid membrane permeability, whereas ether groups (e.g., isopropoxy) balance polarity and bioavailability.

- Safety Profiles: Compounds with reactive functional groups (e.g., -CN) demand stringent safety measures, while amino-substituted analogs may pose lower acute risks.

Q & A

Basic: What are the established synthetic routes for Ethyl 6-propylpicolinate, and what are their respective yields and limitations?

Answer:

this compound is typically synthesized via esterification of 6-propylpicolinic acid using ethanol under acidic catalysis (e.g., sulfuric acid) or coupling reactions with ethyl halides. Key methodologies include:

- Direct esterification : Yields ~60–75%, but requires prolonged reflux and may produce side products due to acid sensitivity .

- Schotten-Baumann reaction : Uses acyl chloride intermediates for higher yields (~80–90%) but necessitates anhydrous conditions .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yields (~85%) but demands specialized equipment .

Limitations involve competing hydrolysis in aqueous environments and challenges in purifying ester products from unreacted starting materials. Researchers should optimize solvent systems (e.g., toluene for azeotropic water removal) and confirm purity via HPLC or GC-MS .

Advanced: How can reaction conditions for this compound synthesis be optimized to improve enantiomeric purity?

Answer:

Enantiomeric purity can be enhanced through:

- Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric esterification, achieving enantiomeric excess (ee) >90% .

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve stereoselectivity but may slow reaction kinetics .

- Temperature control : Lower temperatures (0–5°C) reduce racemization but extend reaction time.

Validate outcomes using chiral HPLC with amylose-based columns and compare retention times to racemic standards .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- IR spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 193 (C₁₁H₁₅NO₂⁺) and fragmentation patterns confirming the propyl and ethyl groups .

Advanced: What strategies resolve discrepancies in reported biological activity data for this compound?

Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to isolate compound-specific effects .

- Purity verification : Quantify impurities (>98% purity via HPLC) and assess their bioactivity .

- Statistical rigor : Apply ANOVA or non-parametric tests to evaluate inter-study variability, and report confidence intervals .

- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent used in assays) .

Basic: How should researchers document physical/chemical properties of this compound for reproducibility?

Answer:

Follow IUPAC guidelines to report:

- Physical properties : Melting point (mp), boiling point (bp), solubility in common solvents (e.g., ethanol, DMSO), and logP values .

- Spectral data : Full NMR assignments (including coupling constants), IR bands, and mass fragmentation patterns .

- Synthetic protocols : Detailed reagent quantities, reaction times, and purification steps (e.g., column chromatography gradients) .

Advanced: What computational approaches predict this compound’s reactivity or interactions?

Answer:

- Density Functional Theory (DFT) : Calculate reaction pathways for esterification or hydrolysis, identifying transition states and activation energies .

- Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes) using AutoDock Vina, validated by experimental IC₅₀ values .

- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants) with biological activity to guide derivative synthesis .

Basic: What parameters are critical in designing stability studies for this compound?

Answer:

- Environmental factors : Test degradation under UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) .

- Analytical methods : Use stability-indicating HPLC methods with C18 columns and UV detection at 254 nm .

- Kinetic analysis : Plot degradation rates (zero/first-order) to estimate shelf life and identify degradation products via LC-MS .

Advanced: How can meta-analysis identify understudied applications of this compound?

Answer:

- Systematic review : Define inclusion criteria (e.g., peer-reviewed studies from 2010–2025) and exclude non-QA/QC-validated data .

- Heterogeneity assessment : Use Cochran’s Q-test to evaluate variability in reported mechanisms (e.g., antimicrobial vs. anti-inflammatory) .

- Publication bias : Apply funnel plots to detect missing negative results, and explore grey literature (preprints, conference abstracts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.